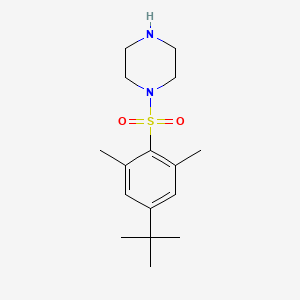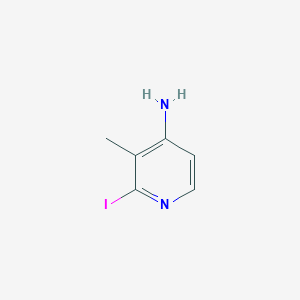![molecular formula C13H19NO B3371742 3-[(Cyclohexyloxy)methyl]aniline CAS No. 782405-31-6](/img/structure/B3371742.png)
3-[(Cyclohexyloxy)methyl]aniline
Overview
Description
“3-[(Cyclohexyloxy)methyl]aniline” is a chemical compound with the CAS Number: 782405-31-6 . It is used in various chemical reactions and can be purchased from chemical suppliers .
Chemical Reactions Analysis
Anilines, including “3-[(Cyclohexyloxy)methyl]aniline”, can undergo various chemical reactions. For instance, anilines can be methylated with methanol, catalysed by cyclometalated ruthenium complexes . They can also react with methyl radicals .Scientific Research Applications
Environmental Bioremediation
Aniline derivatives are investigated for their biodegradability and potential environmental impacts. For instance, Delftia sp. AN3, a bacterial strain capable of degrading aniline and its derivatives, highlights the role of these compounds in environmental microbiology. This strain can utilize aniline or acetanilide as sole carbon, nitrogen, and energy sources, showcasing the microbial degradation of aniline compounds, which could extend to similar structures like "3-[(Cyclohexyloxy)methyl]aniline" in wastewater treatment and pollution control Liu, Yang, Huang, Zhou, & Liu, 2002.
Materials Science and Photophysics
The development of luminescent materials often involves aniline derivatives. For instance, N,N-di(phenyl)aniline derivatives have been used to produce highly luminescent platinum complexes. These materials show promise in optoelectronic applications due to their significant emission properties and potential in organic light-emitting diode (OLED) technology Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010.
Synthetic Chemistry
Aniline derivatives serve as key intermediates in the synthesis of complex organic molecules. They participate in reactions that lead to the creation of novel compounds with potential biological activities. For example, synthesis studies involving substituted anilines have led to the development of new 1,3,4-oxadiazole derivatives with potential antidiabetic, anti-inflammatory, and anticancer activities, demonstrating the versatility of aniline derivatives in drug discovery and medicinal chemistry Kavitha, Kannan, & Gnanavel, 2016.
Future Directions
While specific future directions for “3-[(Cyclohexyloxy)methyl]aniline” are not mentioned, research in the field of anilines is ongoing. For instance, new insights into the dissociation dynamics of methylated anilines have been reported . Additionally, the development of new pyrimidines as anti-inflammatory agents is a potential future direction .
properties
IUPAC Name |
3-(cyclohexyloxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUZIXMPMCFMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclohexyloxy)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Formamide, N-[[(3,4-dichlorophenyl)amino]carbonyl]-](/img/structure/B3371671.png)
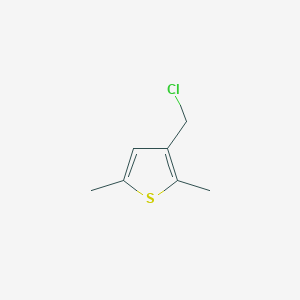
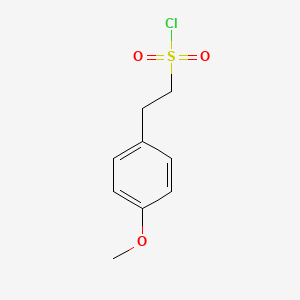
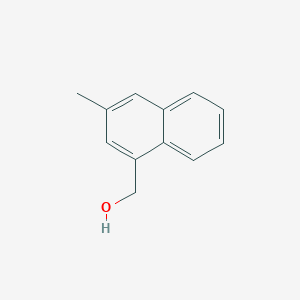
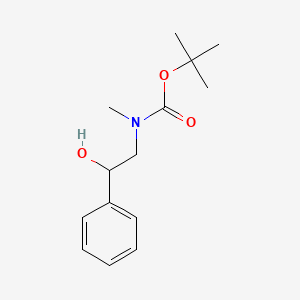

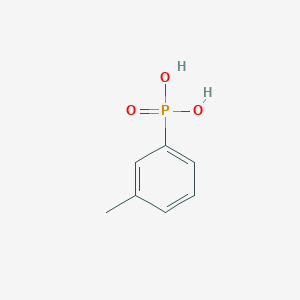
![N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide](/img/structure/B3371753.png)

